17-(2-(pyrrolidin-1-yl)ethyl)aminno-17-demethoxygeldanamycin, commonly referred to as 17-AEP-GA, is a synthetic derivative of geldanamycin, a well-known heat shock protein 90 (HSP90) inhibitor. This compound is classified as a water-soluble analogue, designed to enhance the therapeutic potential of its parent compound by improving solubility and bioavailability. Its primary application lies in oncology, particularly in targeting glioblastoma and other malignancies by inhibiting tumor cell proliferation, survival, migration, and invasion.
17-AEP-GA is classified under the category of HSP90 antagonists. It belongs to the geldanamycin family, which includes several other analogues such as 17-allylamino-17-demethoxygeldanamycin and 17-dimethylaminopropylamino-17-demethoxygeldanamycin. The compound was synthesized to possess improved clinical features compared to its predecessors, particularly in terms of solubility and efficacy against cancer cells .
The synthesis of 17-AEP-GA involves several chemical reactions that modify the structure of geldanamycin. The key steps include:
Technical details regarding the synthesis may include specific reagents used, reaction conditions (temperature, time), and yields achieved during the process.
The molecular formula for 17-AEP-GA is C34H50N4O8, with a molecular weight of approximately 643 g/mol. The structure comprises:
The structural modifications are crucial for its interaction with HSP90 and its biological activity. Data from structural analyses can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
The primary chemical reactions involving 17-AEP-GA focus on its interaction with HSP90 and related client proteins. Key aspects include:
The mechanism by which 17-AEP-GA exerts its effects primarily involves:
Key physical and chemical properties of 17-AEP-GA include:
The primary scientific applications of 17-AEP-GA include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2